REACTION_CXSMILES
|
CO[CH:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]#[N:5].[H-].[Na+].[CH3:14]I.O.C1C[O:20][CH2:19]C1>>[CH3:19][O:20][C:10]1[CH:11]=[C:6]([CH:3]([CH3:14])[C:4]#[N:5])[CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.68 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
It was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with Ether
|
Type
|
WASH
|
Details
|
The ether was washed with 1N HCl, saturated NaCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude mixture which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on ISCO (120 g) with 0-30% hexanes in ethyl acetate over 28 min
|
Duration
|
28 min
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |